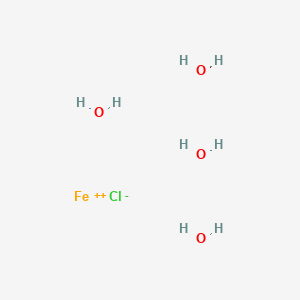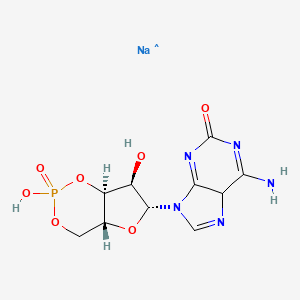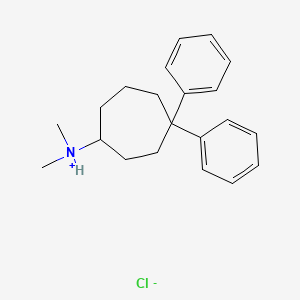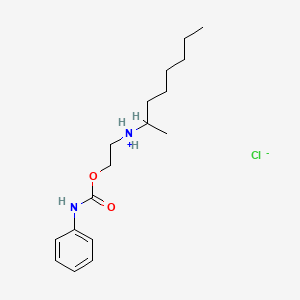
1,3,6-Trichlorodibenzo-p-dioxin
Übersicht
Beschreibung
1,3,6-Trichlorodibenzo-p-dioxin is a chlorinated derivative of dibenzo-p-dioxin, belonging to the class of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and toxicity. This compound is one of the 75 chlorinated congeners of dibenzo-p-dioxin, characterized by the presence of three chlorine atoms attached to the dioxin skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,6-Trichlorodibenzo-p-dioxin can be synthesized through various chemical reactions involving chlorination of dibenzo-p-dioxin. The chlorination process typically involves the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the dibenzo-p-dioxin molecule .
Industrial Production Methods
Industrial production of this compound often occurs as an unintentional by-product during the manufacture of organochlorides, the bleaching of paper, and the incineration of chlorine-containing organic materials. These processes lead to the formation of various chlorinated dioxins, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6-Trichlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Chlorine atoms on the dioxin ring can be substituted with other functional groups, such as hydroxyl or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or zinc dust.
Catalysts: Such as iron or aluminum chloride for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, methoxylated, and less chlorinated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
1,3,6-Trichlorodibenzo-p-dioxin has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and degradation of chlorinated dioxins.
Toxicology: Employed in toxicological studies to understand the effects of chlorinated dioxins on living organisms.
Bioremediation Research: Investigated for its biodegradation by various microorganisms, which can help in developing bioremediation strategies for dioxin-contaminated sites
Wirkmechanismus
The toxic effects of 1,3,6-Trichlorodibenzo-p-dioxin are primarily mediated through its binding to the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of various genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign compounds. This interaction can result in various biochemical and toxic effects, including disruption of cellular processes and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3,6-Trichlorodibenzo-p-dioxin include other chlorinated dibenzo-p-dioxins, such as:
- 1,2,3-Trichlorodibenzo-p-dioxin
- 1,3,7-Trichlorodibenzo-p-dioxin
- 1,2,6,7-Tetrachlorodibenzo-p-dioxin
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
Uniqueness
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. The position of chlorine atoms affects the compound’s stability, toxicity, and susceptibility to biodegradation. Compared to other congeners, this compound may exhibit different environmental persistence and biological effects .
Eigenschaften
IUPAC Name |
1,3,6-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-4-8(15)12-10(5-6)17-11-7(14)2-1-3-9(11)16-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPVMVSAUXUGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231667 | |
| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82291-33-6 | |
| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,6-TRICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1ZY8ZX1C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)





